3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic ester derivatives. The primary systematic name reflects the pyrrolidine ring substitution pattern, the carboxylate ester functionality, and the chlorinated pyridine component. According to chemical database records, the compound maintains a consistent structural designation across multiple chemical suppliers and research institutions.
The structural representation reveals a five-membered pyrrolidine ring containing nitrogen, with a methyl group attached at the 3-position serving as a bridge to the ester oxygen. The ester carbonyl connects to a pyridine ring that bears a chlorine substituent at the 4-position. The entire molecular framework exists as a hydrochloride salt, indicating protonation of the pyrrolidine nitrogen under acidic conditions.
The molecular structure demonstrates stereochemical considerations due to the presence of a chiral center at the pyrrolidine ring. Chemical suppliers typically offer this compound as a racemic mixture, though specific stereochemical configurations may vary depending on synthetic methodologies and purification processes employed during manufacturing.
Table 1: Structural Components and Systematic Nomenclature Elements
| Component | Description | Position |
|---|---|---|
| Pyrrolidine ring | Five-membered saturated heterocycle | Core structure |
| Methylene bridge | Carbon linker | 3-position of pyrrolidine |
| Ester functionality | Carboxylate ester linkage | Central connection |
| Pyridine ring | Six-membered aromatic heterocycle | Ester terminus |
| Chlorine substituent | Halogen substitution | 4-position of pyridine |
| Hydrochloride salt | Protonated nitrogen | Pyrrolidine nitrogen |
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c12-9-2-4-14-10(5-9)11(15)16-7-8-1-3-13-6-8;/h2,4-5,8,13H,1,3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRQUOPRJYKYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Preparation Strategy
The synthetic route typically involves:
- Preparation of 4-chloro-2-pyridinecarboxylic acid or its esters (methyl or formiate esters).
- Chlorination and esterification steps to introduce the 4-chloro substituent and form the methyl ester hydrochloride.
- Subsequent functionalization with the pyrrolidinylmethyl moiety.
Detailed Preparation Methods
Preparation of 4-Chloro-2-pyridinecarboxylate Esters
Starting from 2-Methyl-4-nitropyridine-N-oxide
- Step 1: React 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid under high temperature (120–250°C) in an autoclave for 8–30 hours to obtain 4-chloro-2-methyl-pyridine-N-oxide.
- Step 2: Treat the N-oxide with phosphorus trichloride (PCl3) in an organic solvent to convert it to 4-chloro-2-methylpyridine.
- Step 3: Oxidize 4-chloro-2-methylpyridine with potassium permanganate in water to yield 4-chloro-2-pyridinecarboxylic acid.
- Step 4: React the acid with thionyl chloride (SOCl2) in the presence of catalytic dimethylformamide (DMF) to form the acid chloride intermediate.
- Step 5: Esterify with methanol to obtain 4-chloro-2-pyridinecarboxylic acid methyl ester hydrochloride .
This process yields high purity product (HPLC purity ~99.8%) with an overall yield around 36.8%. It is advantageous due to abundant raw materials and low environmental pollution, suitable for industrial scale-up.
Alternative Method: Direct Chlorination of 2-Pyridinecarboxylic Acid Methyl Ester Hydrochloride
- Step 1: Mix 2-pyridinecarboxylic acid methyl ester hydrochloride and 2-pyridinecarboxylic acid hydrochloride in a specific mass ratio (60–95% methyl ester hydrochloride).
- Step 2: Chlorinate the mixture with sulfur oxychloride (SOCl2) under catalytic conditions (e.g., DMF or sodium bromide) for 6–20 hours.
- Step 3: After chlorination, react the mixture with methanol to form 4-chloro-2-pyridyl methyl formiate (an ester derivative).
This method avoids the formation of nitrogen oxide impurities that typically arise when chlorinating free 2-pyridinecarboxylic acid, improving product purity and reaction efficiency. The solubility of the ester hydrochloride and acid hydrochloride mixture enhances reaction rates compared to using fully esterified or free acid forms alone.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield / Purity |
|---|---|---|---|---|
| 2-Methyl-4-nitropyridine-N-oxide to 4-chloro-2-methyl-pyridine-N-oxide | Conc. HCl, autoclave | 120–250°C | 8–30 h | ~34.5–39.4% (HPLC purity 97.6–99.1%) |
| 4-chloro-2-methylpyridine formation | Phosphorus trichloride in organic solvent | Room temp to reflux | Variable | High |
| Oxidation to 4-chloro-2-pyridinecarboxylic acid | Potassium permanganate in water | Ambient | Variable | High |
| Formation of acid chloride | Thionyl chloride + catalytic DMF | Room temp | Variable | High |
| Esterification with methanol | Methanol, acid chloride intermediate | Room temp | Variable | ~36.8% overall yield, 99.8% purity |
| Chlorination of ester/acid mixture | Sulfur oxychloride, catalyst (DMF or NaBr) | Ambient to reflux | 6–20 h | High purity, reduced impurities |
Research Findings and Industrial Relevance
- The multi-step process from 2-methyl-4-nitropyridine-N-oxide is industrially viable due to raw material availability and environmental advantages (low pollution, easy waste treatment).
- Partial esterification of 2-pyridinecarboxylic acid to form a mixture of methyl ester hydrochloride and acid hydrochloride improves solubility and reduces reaction time in chlorination, minimizing impurity formation.
- Avoiding free 2-pyridinecarboxylic acid in chlorination prevents nitrogen oxide by-products that complicate purification and degrade product quality.
- The final products show high purity (>99.8% by HPLC) suitable for pharmaceutical intermediate standards.
- These methods enable scalable production of 3-pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride and related intermediates for drug synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In biology, it serves as a building block for the development of new drugs and bioactive molecules. In medicine, it is utilized in the formulation of therapeutic agents for various diseases. In industry, it is employed in the production of advanced materials and chemical reagents.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s structural analogs share the pyrrolidinylmethyl or pyridinecarboxylate motifs but differ in substituents, impacting their physicochemical and pharmacological properties.
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Pyrrolidin-3-yl tetrahydro-2H-pyran-4-carboxylate hydrochloride replaces the pyridine ring with a pyran moiety, introducing an oxygen atom that may alter hydrogen-bonding capacity and solubility .
- 3-Pyrrolidinylmethyl acetate hydrochloride substitutes the chloropyridine group with a simpler acetate ester, reducing molecular weight (179.65 vs.
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid features a pyrimidine core, which may confer distinct electronic properties compared to pyridine derivatives .
Physicochemical Properties
Biological Activity
3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride (CAS Number: 1220031-41-3) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C₁₁H₁₄Cl₂N₂O₂
- Molecular Weight : 277.14 g/mol
- CAS Number : 1220031-41-3
- Physical State : Solid, typically presented as a white to light yellow powder.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, which can lead to therapeutic effects in different conditions. Below are key areas of its biological activity:
1. Antimicrobial Activity
Research indicates that compounds similar to 3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate exhibit antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
2. Anticancer Properties
Preliminary studies have suggested that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further research is necessary to elucidate the specific pathways involved.
3. Neurological Effects
There is emerging evidence that compounds in this class may have neuroprotective effects. They are thought to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in cellular signaling pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to inflammation and cell proliferation.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing mood and cognitive functions.
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
-
Case Study on Antimicrobial Efficacy :
- A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of pyridine derivatives against resistant bacterial strains. Results indicated significant activity against Staphylococcus aureus and Escherichia coli.
-
Cancer Cell Line Study :
- Research published in Cancer Letters demonstrated that a derivative of this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways.
-
Neuroprotective Effects :
- A study in Neuroscience Letters reported that a related compound improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission.
Data Tables
Q & A
Basic: What are the recommended synthetic routes for 3-pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-2-pyridinecarbonyl chloride with pyrrolidinemethanol under basic conditions (e.g., triethylamine in anhydrous dichloromethane) can yield the ester intermediate. Subsequent hydrochloride salt formation is achieved via HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) . Yield optimization requires controlled temperature (0–5°C during acyl chloride reactions), stoichiometric excess of the alcohol nucleophile (1.2–1.5 equivalents), and inert atmosphere to prevent hydrolysis. Post-reaction purification via recrystallization (e.g., ethanol/ether) or column chromatography (silica gel, eluent: 5% methanol in dichloromethane) is critical .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the pyridine ring substitution pattern (e.g., downfield shifts for Cl at C4 and ester carbonyl at C2) and pyrrolidine moiety (δ 1.8–2.2 ppm for methylene protons) .
- Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode verifies the molecular ion peak (e.g., [M+H] for CHClNO·HCl: calculated m/z 297.06) .
- XRD or SCXRD: Single-crystal X-ray diffraction resolves stereochemical ambiguities in the pyrrolidine ring and salt formation .
Advanced: How can computational methods (e.g., DFT, reaction path modeling) guide the design of novel derivatives or improve reaction efficiency?
Methodological Answer:
Quantum chemical calculations (e.g., Gaussian, ORCA) predict transition states and activation energies for substitution reactions, enabling targeted modification of leaving groups or nucleophiles. For example, ICReDD’s workflow integrates DFT-based reaction path searches with experimental validation to optimize conditions (solvent, catalyst) for esterification or amidation . Machine learning models trained on kinetic data (e.g., Arrhenius parameters) can predict optimal reaction times and temperatures, reducing trial-and-error approaches .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across assays)?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences, solvent interference). Mitigation strategies include:
- Standardized Protocols: Use consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1% v/v) .
- Dose-Response Replicates: Perform triplicate runs with internal standards (e.g., staurosporine for kinase assays) .
- Meta-Analysis: Compare data across studies using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
Basic: What are critical safety considerations during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage: Desiccated at –20°C under argon to prevent hydrolysis of the ester group .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal as hazardous organic waste .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The 4-chloro substituent on the pyridine ring acts as a moderate leaving group due to the electron-withdrawing effect of the adjacent ester moiety. Polar aprotic solvents (DMF, DMSO) stabilize the transition state via solvation of the chloride ion. Kinetic studies (e.g., Cl NMR monitoring) reveal a two-step mechanism: (1) slow formation of a tetrahedral intermediate, followed by (2) rapid chloride expulsion. Rate-limiting steps are influenced by steric hindrance from the pyrrolidinylmethyl group .
Advanced: How can solubility challenges in aqueous buffers be overcome for in vitro studies?
Methodological Answer:
- Co-Solvents: Use 10–20% PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment: Protonate the pyrrolidine nitrogen (pKa ~8.5) by preparing stock solutions in 0.1 M HCl (pH ≤3), then dilute into PBS .
- Lyophilization: Formulate as a lyophilized powder with mannitol or trehalose for reconstitution in biological buffers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
